3-Amino-3-methylbutanamide

Overview

Description

3-Amino-3-methylbutanamide is a small molecule with the molecular formula C5H12N2O . It is also known as Butanamide, 3-methyl- .

Molecular Structure Analysis

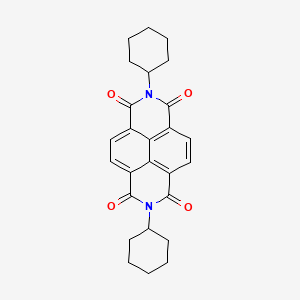

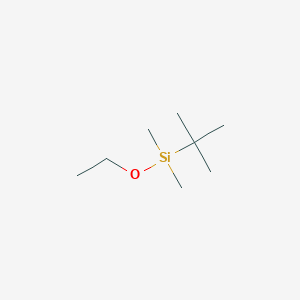

The molecular structure of 3-Amino-3-methylbutanamide consists of a butanamide backbone with a methyl group and an amino group at the 3rd carbon . The InChI code for this compound is 1S/C5H12N2O.ClH/c1-5(2,7)3-4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H .Physical And Chemical Properties Analysis

3-Amino-3-methylbutanamide has a molecular weight of 152.62 . It is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, vapor pressure, water solubility, and others can be predicted using various computational tools .Scientific Research Applications

Enzyme Inhibition and Drug Design

3-Amino-3-methylbutanamide derivatives have shown potential in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as demonstrated by Lee, Shin, and Ahn (2014). These derivatives were optimized using structure-based drug design, showcasing their potential in therapeutic applications, particularly in the context of diseases where 11β-HSD1 is a critical factor (Lee, Shin, & Ahn, 2014).

Anticonvulsant Properties

King et al. (2011) explored primary amino acid derivatives, including variants of 3-Amino-3-methylbutanamide, demonstrating pronounced activities in anticonvulsant models. This research highlights the compound's relevance in developing new treatments for epilepsy and related disorders (King et al., 2011).

Metabolite Production in Microorganisms

Research by Beck, Hansen, and Lauritsen (2002) into the metabolite production of Staphylococcus xylosus, a gram-positive bacterium, identified compounds including 3-methylbutanal, a derivative of 3-Amino-3-methylbutanamide. This study contributes to the understanding of microbial metabolism and its potential applications in biotechnology (Beck, Hansen, & Lauritsen, 2002).

Crystal Structure and Biological Activity

Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing the Valyl moiety, including derivatives of 3-Amino-3-methylbutanamide. Their study, which included crystal structure analysis and biological activity screening, can inform drug design and molecular biology studies (Yancheva et al., 2015).

Flavor Compound Formation in Food Products

Research on the formation of amino acid-derived volatile compounds in food products, such as dry-cured mackerel, has identified 3-Amino-3-methylbutanamide derivatives like 3-methylbutanal as key flavor compounds. These findings by Yang et al. (2021) are significant for the food industry, particularly in flavor enhancement and product development (Yang et al., 2021).

Mechanism of Action

Safety and Hazards

The safety information for 3-Amino-3-methylbutanamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-amino-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,7)3-4(6)8/h3,7H2,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVGZFQLSSJSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-methylbutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Hydroxybutyl)amino]acetic acid](/img/structure/B3109397.png)

![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)

![(5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B3109414.png)

![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)